2-Acetylphenanthrene

Beschreibung

Overview of Polycyclic Aromatic Hydrocarbons (PAHs) and Ketone Derivatives in Research

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. frontiersin.orgmdpi.com These compounds are ubiquitous in the environment, primarily formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood. researchgate.netiarc.fr Their presence in the atmosphere, soil, and water, coupled with their often carcinogenic and mutagenic properties, makes them a significant subject of research in environmental science and toxicology. frontiersin.orgmdpi.com The International Agency for Research on Cancer (IARC) has classified several PAHs as carcinogenic or probably carcinogenic to humans. frontiersin.org

In addition to the parent PAH compounds, their derivatives, such as those containing ketone functional groups (oxy-PAHs), are of increasing scientific interest. researchgate.netd-nb.info These oxygenated PAHs can be formed through the atmospheric oxidation of parent PAHs or emitted directly from combustion sources. researchgate.netnih.gov Research indicates that these ketone derivatives can be more mobile, bioavailable, and, in some cases, more toxic than the original PAH compounds. nih.gov The addition of a ketone group alters the electronic and chemical properties of the molecule, potentially leading to different biological activities and environmental fates. nih.govnih.gov The study of PAH ketones is crucial for understanding the full toxicological profile of PAH pollution and for developing a more comprehensive picture of their environmental impact. d-nb.infonih.gov

Historical Context of 2-Acetylphenanthrene Discovery and Early Studies

The synthesis and study of specific PAH derivatives like this compound are rooted in the broader history of organic synthesis and the investigation of polycyclic aromatic systems. Early methods for preparing acetylated phenanthrenes often involved the Friedel-Crafts acylation reaction. This classic organic reaction allows for the attachment of an acetyl group to the aromatic rings of phenanthrene (B1679779). researchgate.netontosight.ai

One of the established methods for synthesizing this compound is through the reaction of phenanthrene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). Studies have explored the conditions and outcomes of such reactions, noting the formation of different isomers. Research into the Friedel-Crafts acetylation of phenanthrene has shown that the reaction can be reversible, with different isomers being favored under kinetic versus thermodynamic control. researchgate.net For instance, 9-acetylphenanthrene (B180964) can be the kinetically controlled product, while this compound and 3-acetylphenanthrene (B1329424) are the thermodynamically more stable products. researchgate.net

Early 20th-century research on phenanthrene and its derivatives was often driven by the desire to understand the relationship between chemical structure and biological activity. For example, a study from 1932 investigated the physiological effects of phenanthrene and its monosubstituted derivatives, including this compound, to determine how the addition of different chemical groups at various positions on the phenanthrene molecule would alter its effects. psu.edu Such foundational studies provided the groundwork for more complex investigations into the applications of these compounds.

Significance of this compound within Phenanthrene Chemistry Research

This compound holds particular significance in phenanthrene chemistry primarily as a key synthetic intermediate. Its structure, featuring both a reactive ketone group and a polycyclic aromatic system, allows it to be a versatile building block for the synthesis of more complex molecules.

One of the prominent uses of this compound is as a precursor for other phenanthrene derivatives. For example, it can be oxidized to form phenanthrene-2-carboxylic acid, another important research chemical. It can also be converted into 2-ethylphenanthrene (B1218790) through reduction. Furthermore, this compound has been used in the synthesis of 3-iodophenanthrene, which in turn can be used in cross-coupling reactions to create more complex structures. researchgate.net

The compound also serves as a model for studying the chemical properties and reactivity of substituted PAHs. The acetyl group at the 2-position influences the electronic distribution of the phenanthrene core, affecting its participation in further chemical reactions. Research on the rearrangements of acetylphenanthrene isomers has contributed to a deeper understanding of the mechanisms of Friedel-Crafts reactions and the relative stability of different substitution patterns on the phenanthrene ring. researchgate.net In some contexts, acetylated phenanthrenes have been investigated for their potential applications in materials science, owing to the optical and electronic properties conferred by the phenanthrene core. chembk.com

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C₁₆H₁₂O | 220.27 | 2039-77-2 |

| Phenanthrene | C₁₄H₁₀ | 178.23 | 85-01-8 |

| This compound oxime | C₁₆H₁₃NO | 235.288 | 5960-77-0 sigmaaldrich.com |

| 3-Acetylphenanthrene | C₁₆H₁₂O | 220.27 | 2039-76-1 ontosight.ai |

| 9-Acetylphenanthrene | C₁₆H₁₂O | 220.27 | 2039-77-2 lookchem.com |

| Phenanthrene-2-carboxylic acid | C₁₅H₁₀O₂ | 222.24 | 40452-20-8 |

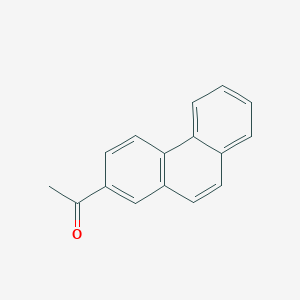

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-phenanthren-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c1-11(17)13-8-9-16-14(10-13)7-6-12-4-2-3-5-15(12)16/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWILMKDSVMROHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208282 | |

| Record name | Methyl 2-phenanthryl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5960-69-0 | |

| Record name | 2-Acetylphenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5960-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-phenanthryl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005960690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5960-69-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-phenanthryl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-phenanthryl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis Methodologies and Reaction Pathways of 2 Acetylphenanthrene

Emerging Synthetic Strategies and Novel Precursors

Recent advancements in chemical synthesis have paved the way for more efficient and environmentally benign methods for producing polycyclic aromatic hydrocarbons and their derivatives. These strategies often focus on novel precursors and energy sources to drive reactions.

Biochemical and Enzymatic Carboxylation Pathways

An emerging green strategy for the functionalization of phenanthrene involves biochemical pathways that create key precursors to 2-acetylphenanthrene. Research has shown that phenanthrene can be directly carboxylated at the C-2 position to form phenanthrene-2-carboxylic acid, a direct precursor that can be converted to this compound. This biotransformation is accomplished under anaerobic conditions using specific strains of sulfate-reducing bacteria, such as Desulfovibrio spp.

The mechanism involves the enzymatic incorporation of a carboxyl group, a process confirmed through the use of ¹³C-labeled bicarbonate. This carboxylation is a critical activation step in the microbial degradation of phenanthrene. The enzymes responsible are believed to be multicomponent systems, potentially involving UbiD-like carboxylases and NADH-dependent oxidoreductases, which facilitate the addition of the carboxyl group to the phenanthrene skeleton. sigmaaldrich.com This biological route represents a selective and environmentally friendly alternative to traditional chemical methods that often require harsh reagents.

Microwave-Assisted Synthesis of Acetylphenanthrene Derivatives

Microwave-assisted synthesis has become a significant tool in organic chemistry, offering benefits such as reduced reaction times, increased yields, and often, a greener footprint compared to conventional heating methods. rsc.orgshd-pub.org.rs This technique leverages the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. rsc.org

While specific literature detailing the direct microwave-assisted synthesis of this compound is not prevalent, the methodology has been successfully applied to a wide array of related aromatic and heterocyclic compounds. For instance, various derivatives of chromenes, quinoxalinones, and triazoles have been efficiently synthesized using microwave irradiation. rsc.orgshd-pub.org.rsiau.ir These syntheses demonstrate the power of microwave assistance in driving reactions that would otherwise require long hours and high temperatures. rsc.orgshd-pub.org.rs The principles of this technology are applicable to the synthesis of acetylphenanthrene derivatives, representing a promising area for future research to develop more efficient and sustainable synthetic protocols. pageplace.deresearchgate.net

Reactivity and Transformation Studies of the Acetyl Group

The acetyl group at the 2-position of the phenanthrene ring is a versatile functional handle, enabling a variety of chemical transformations.

Chemical Reactions Analysis (e.g., Oxidation, Reduction)

The acetyl group of this compound can undergo standard oxidation and reduction reactions to yield other important phenanthrene derivatives.

Oxidation: A well-established method for the synthesis of phenanthrene-2-carboxylic acid is the oxidation of this compound. This transformation can be achieved via the haloform reaction, for instance, by refluxing this compound with a sodium hypochlorite (B82951) (NaOCl) solution. The ketone's methyl group is oxidized, leading to the formation of the corresponding carboxylic acid after an acidic workup.

Reduction: The carbonyl of the acetyl group can be reduced to a methylene (B1212753) group to form 2-ethylphenanthrene (B1218790). The Clemmensen reduction, which employs a zinc-mercury amalgam (Zn-Hg) in the presence of hydrochloric acid (HCl), is a traditional method used for this type of transformation. epa.gov This reaction provides a pathway from the acetylated phenanthrene to the corresponding alkylated derivative. epa.gov

A summary of these transformations is presented below:

| Starting Material | Reaction | Reagents | Product | Citation |

|---|---|---|---|---|

| This compound | Oxidation | 1. NaOCl 2. H₃O⁺ | Phenanthrene-2-carboxylic acid |

Acyl Rearrangements and Deacetylations of Acetylphenanthrene Isomers

The study of Friedel-Crafts acetylation of phenanthrene is complicated by the fact that the reaction is reversible, leading to complex mixtures of isomers through rearrangements and deacetylation processes. These rearrangements are particularly evident when the reaction is conducted in polyphosphoric acid (PPA). Research has shown that acetylphenanthrene isomers can interconvert under these acidic conditions.

A significant finding was the mutual acyl rearrangement between this compound (2-AcPHN) and 9-acetylphenanthrene (B180964) (9-AcPHN). The rearrangement of 9-AcPHN to 1-AcPHN and 3-AcPHN was expected, but the conversion of 2-AcPHN to 9-AcPHN was an unexpected result that highlighted the reversible nature of the acylation.

Mechanistic Insights into Reversible Friedel-Crafts Acylations

The reversibility of the Friedel-Crafts acylation of phenanthrene is a key mechanistic feature that governs the final product distribution. The reaction outcome is dictated by a balance between kinetic and thermodynamic control.

Computational studies (using PM3 calculations) and experimental results have indicated that 9-acetylphenanthrene is the kinetically controlled product, meaning it is formed fastest. In contrast, this compound and 3-acetylphenanthrene (B1329424) are the thermodynamically controlled products, indicating they are more stable.

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. The mechanism involves the formation of an acylium ion (CH₃CO⁺) from an acyl source (like acetyl chloride or acetic anhydride) and a Lewis acid catalyst (like AlCl₃ or PPA). This electrophile attacks the electron-rich phenanthrene ring to form a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. Loss of a proton from this intermediate restores aromaticity and yields the acetylphenanthrene product.

In the context of reversibility, the acetyl group can also be removed (deacetylation) under strong acid conditions, reforming the phenanthrene and the acylium ion. This allows for the migration of the acetyl group to a different, more thermodynamically stable position on the ring. The stability of the intermediate σ-complex plays a crucial role in determining the regioselectivity, with attack at the 9-position being kinetically favored, while the 2- and 3-positions lead to more stable final products. This dynamic equilibrium explains why reaction conditions, such as time and temperature, can significantly alter the isomeric ratio of the acetylphenanthrene products.

Derivatization Strategies for Functionalization

Synthesis of Phenanthrene-2-carboxylic Acid Derivatives

A prominent derivatization pathway for this compound is its conversion to phenanthrene-2-carboxylic acid. This transformation serves as a critical step for further functionalization, enabling the synthesis of esters, amides, and other acid derivatives.

One of the most established methods for this conversion is the oxidation of the acetyl group. A widely reported procedure involves refluxing this compound with a 5% sodium hypochlorite (NaOCl) solution for approximately 24 hours. In this reaction, the ketone at the 2-position is oxidized to the corresponding carboxylic acid. The resulting crude acid can be precipitated by acidification and subsequently purified through saponification of its methyl ester followed by recrystallization from ethanol. This process typically yields a product with a high degree of purity, as indicated by a sharp melting point.

Patented synthetic strategies have also detailed multi-step processes for obtaining phenanthrene-2-carboxylic acid and its derivatives from intermediates like this compound. These methods may involve the protection of the keto group, conversion to acid chlorides using reagents like thionyl chloride, and subsequent reactions to yield the desired carboxylic acid or its derivatives.

The significance of phenanthrene-2-carboxylic acid extends to its role as a key intermediate in the anaerobic biodegradation of phenanthrene by certain bacteria. Studies have shown that some sulfate-reducing bacteria can directly carboxylate phenanthrene at the C-2 position to form this acid, a crucial step in their metabolic pathway.

| Reactant | Reagent(s) | Product | Description |

| This compound | Sodium hypochlorite (NaOCl) | Phenanthrene-2-carboxylic acid | Oxidation of the acetyl group to a carboxylic acid. |

| Phenanthrene-2-carboxylic acid | Thionyl chloride (SOCl₂) | Phenanthrene-2-carbonyl chloride | Conversion of the carboxylic acid to an acid chloride for further derivatization. |

Preparation of Acetylphenanthrene Analogues for Specific Applications

The strategic modification of this compound allows for the synthesis of analogues with specific functionalities, targeting applications in medicinal chemistry and materials science. These modifications often involve reactions at the acetyl group or the aromatic rings.

One area of application is in the development of novel antibacterial agents. Researchers have synthesized analogues of fluoroquinolone antibiotics by incorporating a this compound moiety. nih.gov The synthesis typically involves the bromination of this compound to produce 2-bromo-1-(phenanthren-2-yl)ethanone. nih.gov This intermediate is then reacted with N-piperazinyl fluoroquinolones, such as norfloxacin (B1679917), ciprofloxacin (B1669076), or gatifloxacin, in the presence of a base like sodium bicarbonate in a solvent such as dimethylformamide (DMF). nih.gov This results in the formation of 7-[4-(2-oxo-2-(phenanthren-2-yl)ethyl)-1-piperazinyl] quinolones. nih.gov While some of these novel compounds exhibited lower antibacterial activity than the parent drugs, certain derivatives showed enhanced potency against specific bacterial strains. nih.gov

Another significant application lies in the development of inhibitors for viral enzymes, such as HIV-1 integrase. nih.gov Halogenated phenanthrene β-diketo acids have been synthesized from acetylphenanthrene intermediates. nih.gov The synthesis of these intermediates can be achieved through methods like the Suzuki coupling reaction followed by a 6-endo dig cyclization or a one-pot microwave-assisted Suzuki-Miyaura coupling followed by an intramolecular aldol (B89426) condensation. nih.gov The resulting acetylphenanthrene derivatives are then subjected to an oxalylation reaction to produce the target β-diketo acids. nih.gov One such compound, 4-(6-chlorophenanthren-2-yl)-2,4-dioxobutanoic acid, demonstrated inhibitory activity against both the 3'-end processing and strand transfer functions of HIV-1 integrase. nih.gov

The versatility of the phenanthrene nucleus, accessible through derivatives of this compound, has led to its incorporation into a wide range of pharmacologically active compounds, including those with analgesic, antitussive, antimalarial, and cytotoxic properties. scispace.com

| Starting Material | Reaction/Reagents | Product | Application |

| This compound | 1. CuBr₂2. Fluoroquinolone, NaHCO₃, DMF | 7-[4-(2-Oxo-2-(phenanthren-2-yl)ethyl)-1-piperazinyl] quinolones | Antibacterial agents nih.gov |

| Halogenated acetyl phenanthrene intermediates | Oxalylation reaction | Halogenated phenanthrene β-diketo acids | HIV-1 integrase inhibitors nih.gov |

Spectroscopic and Computational Characterization of 2 Acetylphenanthrene

Advanced Spectroscopic Analysis Techniques

A range of advanced spectroscopic techniques has been employed to elucidate the intricate details of 2-Acetylphenanthrene's molecular structure and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. jchps.comweebly.comipb.pt In the case of this compound, ¹H and ¹³C NMR spectra provide definitive evidence for the placement of the acetyl group on the phenanthrene (B1679779) ring system. The chemical shifts and coupling constants of the aromatic protons and carbons are unique to the 2-substituted isomer, allowing for its unambiguous identification. jchps.comscielo.org.za

Furthermore, NMR is instrumental in conformational analysis, which examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.govauremn.org.br For this compound, the rotation of the acetyl group relative to the plane of the phenanthrene ring is a key conformational feature. Low-temperature NMR studies can "freeze" these conformations, allowing for the determination of their relative populations and the energy barriers between them. researchgate.net This provides insight into the molecule's flexibility and the steric and electronic interactions that govern its preferred shape. nih.gov

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS confirms the molecular weight of 220.27 g/mol . sigmaaldrich.comsigmaaldrich.comnih.gov The fragmentation pattern observed in the mass spectrum provides further structural information. The most abundant peak (base peak) is often at m/z 205, corresponding to the loss of the methyl group (CH₃). Other significant fragments can also be observed, which helps to piece together the molecule's structure. nih.gov High-resolution mass spectrometry can provide an exact mass, further solidifying the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. shu.ac.ukmsu.edu The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. tanta.edu.eg For this compound, the conjugated pi system of the phenanthrene rings and the carbonyl group of the acetyl moiety give rise to characteristic absorption bands. cymitquimica.com

The UV-Vis spectrum of this compound displays absorptions corresponding to π → π* and n → π* transitions. libretexts.orguzh.ch The intense π → π* transitions are associated with the aromatic system, while the weaker n → π* transition involves the non-bonding electrons of the carbonyl oxygen. shu.ac.uk The position and intensity of these bands provide valuable information about the electronic structure and can be influenced by the solvent polarity. shu.ac.uk

The photophysical properties of this compound, such as its fluorescence, are also studied using techniques related to UV-Vis spectroscopy. While some related compounds are fluorescent, this compound itself has been noted to have a very low fluorescence quantum yield. nih.gov Studies on similar compounds have investigated their fluorescence and transient absorption to understand the behavior of their excited states. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. bruker.comacenet.edu The FTIR spectrum of this compound provides a molecular fingerprint, with specific peaks corresponding to the various functional groups present.

Key vibrational modes for this compound include:

C=O Stretch: A strong absorption band characteristic of the carbonyl group in the acetyl moiety. nih.gov

Aromatic C-H Stretch: Peaks corresponding to the stretching of the carbon-hydrogen bonds on the phenanthrene rings.

Aromatic C=C Stretch: Absorptions arising from the stretching of the carbon-carbon double bonds within the aromatic rings.

C-H Bending: Vibrations corresponding to the bending of the C-H bonds. spectroscopyonline.com

These characteristic frequencies allow for the confirmation of the presence of the acetyl group and the aromatic phenanthrene core. acenet.edunih.gov

Dielectric Spectroscopy for Conformational Relaxation Dynamics

Dielectric spectroscopy is a technique that measures the dielectric properties of a material as a function of frequency. It is particularly useful for studying molecular relaxation processes, including conformational changes. mdpi.com For molecules like this compound, dielectric spectroscopy can probe the dynamics of the acetyl group's rotation. capes.gov.brcdnsciencepub.com

Studies on this compound and related compounds in solution have utilized dielectric absorption measurements to establish the relaxation of the acetyl group. capes.gov.brcdnsciencepub.comcdnsciencepub.com By analyzing the dielectric loss spectra at different temperatures and frequencies, the activation energy for this intramolecular rotation can be determined. researchgate.net This provides quantitative data on the energy barrier that must be overcome for the acetyl group to rotate, offering insights into the molecule's internal dynamics. mdpi.com

Quantum Chemical and Computational Studies

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful theoretical tools used to complement experimental findings and provide deeper insights into molecular properties. taylor.edupeacta.org These computational methods can be used to predict and analyze the structure, stability, and spectroscopic properties of this compound. auremn.org.br

Computational studies on this compound and its isomers have been performed to determine their relative stabilities. researchgate.net These calculations can predict the most stable conformation of the molecule by mapping the potential energy surface as a function of the dihedral angle of the acetyl group. auremn.org.br Theoretical calculations also play a crucial role in understanding reaction mechanisms, such as the Friedel-Crafts acetylation of phenanthrene, by modeling the energies of intermediates and transition states. researchgate.netdiva-portal.org

Furthermore, quantum chemical methods can be used to simulate spectroscopic data. For instance, theoretical calculations can predict NMR chemical shifts, vibrational frequencies for FTIR spectra, and electronic transition energies for UV-Vis spectra. peacta.orgscienceasia.org The comparison of these calculated spectra with experimental data helps to validate the computational model and provides a more detailed interpretation of the experimental results.

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₆H₁₂O | cymitquimica.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 220.27 g/mol | sigmaaldrich.comsigmaaldrich.comnih.gov |

| Appearance | Solid | cymitquimica.comsigmaaldrich.com |

| Melting Point | 144-145 °C | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 5960-69-0 | sigmaaldrich.comchemspider.comsigmaaldrich.com |

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and optimizing the molecular geometry of organic compounds. scispace.comnih.govwikipedia.org For this compound, DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-311G++(d,p)), are used to predict its three-dimensional structure. mdpi.com These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which often show good correlation with experimental data obtained from methods like X-ray crystallography. mdpi.comresearchgate.net

Computational studies can predict the bond lengths within the phenanthrene core and the acetyl substituent. For instance, C-C bond lengths within the aromatic rings are typically found to be shorter than standard single bonds, indicating delocalization. mdpi.com The geometry optimization process seeks the lowest energy conformation of the molecule. For polycyclic aromatic ketones like this compound, semi-empirical methods such as PM3 have been used to predict that the 2- and 3-acetyl isomers are the thermodynamically controlled products in Friedel-Crafts acetylation reactions. researchgate.net

| Parameter | Typical Calculated Value (Å or °) | Reference Method |

|---|---|---|

| Aromatic C-C Bond Length | 1.41 - 1.43 Å | B3LYP/6-311G++(d,p) mdpi.com |

| C-C Single Bond Length | ~1.54 Å | General mdpi.com |

| Aromatic C-C-C Bond Angle | ~120° | General |

| C-C=O Bond Angle | ~119° - 122° | B3LYP/6-311G researchgate.net |

Prediction of Spectroscopic Parameters (e.g., NMR spin-coupling constants)

Computational chemistry, particularly DFT, is a valuable method for predicting Nuclear Magnetic Resonance (NMR) parameters, including chemical shifts and spin-spin coupling constants (J-couplings). d-nb.infoacs.org These predictions are crucial for the structural elucidation of molecules and for verifying experimental assignments. d-nb.infomdpi.com The calculation of J-couplings, which describe the interaction between nuclear spins, can provide detailed information about bond distances, angles, and dihedral angles. d-nb.info

Methods like DFT can compute various types of J-couplings, such as 1J, 2J, and 3J, which denote couplings across one, two, and three bonds, respectively. d-nb.info The accuracy of these predictions depends on the chosen functional and basis set. acs.orgresearchgate.net For complex organic molecules, theoretical calculations can help resolve ambiguities in experimental spectra where signals may overlap. mdpi.comnih.gov While machine learning models are emerging as a faster alternative for predicting spin-spin coupling constants, DFT remains a more accurate, albeit computationally intensive, approach. d-nb.info The process often involves optimizing the molecular geometry first and then performing the NMR property calculation, sometimes incorporating solvent effects through models like the self-consistent reaction field (SCRF). acs.org

Table 2: Types of NMR Spin-Spin Coupling Constants This table outlines the general types of J-couplings that can be predicted computationally.

| Coupling Type | Description | Structural Information Gained |

|---|---|---|

| 1J | Coupling between directly bonded nuclei (e.g., 1JCH) | Hybridization, bond strength |

| 2J | Geminal coupling across two bonds (e.g., 2JHCH) | Bond angles |

| 3J | Vicinal coupling across three bonds (e.g., 3JHCCH) | Dihedral angles (Karplus relationship) acs.org |

Investigation of Reaction Mechanisms and Energy Barriers

Computational methods are instrumental in elucidating the mechanisms of chemical reactions involving this compound, including rearrangements and oxidations. researchgate.net DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, and calculating the associated energy barriers. diva-portal.org This information is vital for understanding reaction kinetics and predicting product distributions.

One relevant reaction is the Friedel-Crafts acylation and its reverse, deacylation. Studies on acetylphenanthrene isomers have shown that these reactions are reversible. researchgate.net Computational models, such as PM3, have been used to predict that while 9-acetylphenanthrene (B180964) is the kinetically controlled product, this compound and 3-acetylphenanthrene (B1329424) are the thermodynamically favored products. researchgate.net DFT calculations can provide more accurate energy barriers for the interconversion between these isomers. researchgate.net

Another significant reaction is the Baeyer-Villiger oxidation, which converts a ketone into an ester. organicchemistrytutor.comwikipedia.org The mechanism involves the formation of a tetrahedral Criegee intermediate. wikipedia.orgnumberanalytics.com DFT computations can model this mechanism, clarifying the migration of the aryl or alkyl group and determining the regioselectivity of the oxygen insertion. rsc.orglibretexts.org The migratory aptitude generally follows the order: tertiary alkyl > cyclohexyl > secondary alkyl > aryl > primary alkyl > methyl. libretexts.org For this compound, this would involve the migration of either the phenanthrenyl group or the methyl group.

The Willgerodt-Kindler reaction is another process where this compound could be a substrate, converting the aryl alkyl ketone into a thioamide. unacademy.comwikipedia.org The mechanism is complex, involving the formation of an enamine, reaction with sulfur, and rearrangement. wikipedia.orgmsu.edu DFT studies can help to clarify the proposed intermediates and transition states, such as the potential involvement of a thiirenium cation, and calculate the energy barriers for different mechanistic pathways. ic.ac.uk

Table 3: Key Investigated Reactions Involving Ketones This table summarizes important reactions applicable to this compound that are studied using computational methods.

| Reaction | Transformation | Key Mechanistic Feature Investigated Computationally |

|---|---|---|

| Friedel-Crafts Acyl Rearrangement | Interconversion of acetylphenanthrene isomers | Thermodynamic vs. kinetic control, transition state energies researchgate.net |

| Baeyer-Villiger Oxidation | Ketone to Ester (or Lactone) | Criegee intermediate formation, migratory aptitude, regioselectivity numberanalytics.comlibretexts.org |

| Willgerodt-Kindler Reaction | Ketone to Thioamide | Enamine formation, rearrangement pathways, intermediate stability wikipedia.orgic.ac.uk |

Analysis of Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics and photonics. nih.govanalis.com.my Computational methods, particularly DFT, are widely used to predict the NLO response of molecules like this compound. analis.com.myutm.my The key parameters that characterize the NLO response are the linear polarizability (α) and the first-order hyperpolarizability (β). ipme.ruresearchgate.net

These properties arise from the interaction of a molecule with an external electric field, causing a non-linear change in the dipole moment. ipme.ru Molecules with significant NLO properties often possess a π-conjugated system and may feature electron-donating and electron-accepting groups that facilitate intramolecular charge transfer (ICT). nih.govanalis.com.my While this compound itself is a simple aromatic ketone, its extended π-system from the phenanthrene core provides a basis for NLO activity.

DFT calculations, using functionals like B3LYP or ωB97X-D and appropriate basis sets (e.g., 6-311++G(2d,p)), can compute the components of the polarizability and hyperpolarizability tensors. ipme.rumdpi.com From these tensor components, the average polarizability (<α>) and the total first hyperpolarizability (β_tot) can be determined. ipme.rusciensage.info A large β_tot value is indicative of a strong second-order NLO response. analis.com.myrsc.org Theoretical studies can explore how chemical modifications to the this compound structure, such as adding donor or acceptor substituents, could enhance its NLO properties. rsc.org

Table 4: Key NLO Parameters Calculated via DFT This table defines the important NLO properties that are computationally investigated.

| Parameter | Symbol | Description |

|---|---|---|

| Linear Polarizability | α | A measure of the linear response of the molecular dipole moment to an external electric field. ipme.ru |

| First Hyperpolarizability | β | A measure of the second-order (non-linear) response of the molecule to an electric field, crucial for effects like second-harmonic generation. ipme.ruscm.com |

| Intramolecular Charge Transfer (ICT) | - | The transfer of electronic charge between different parts of a molecule upon excitation, often from a donor to an acceptor group through a π-bridge, which can enhance NLO properties. nih.gov |

Research on Biological and Medicinal Applications of 2 Acetylphenanthrene Derivatives

Investigation of Biological Activities

The biological evaluation of 2-acetylphenanthrene derivatives has unveiled a broad range of activities, highlighting their potential as lead compounds for drug discovery. Researchers have systematically modified the core phenanthrene (B1679779) structure to enhance potency and selectivity against various pathological agents and conditions.

Antibacterial and Antimicrobial Properties of Derivatives

Derivatives of this compound have demonstrated notable efficacy against a range of bacterial and microbial pathogens. The introduction of different functional groups onto the phenanthrene ring system has been a key strategy in developing novel antimicrobial agents.

One area of investigation has been the synthesis of novel analogues of fluoroquinolones incorporating a 2-oxo-2-(phenanthrene-2-yl)ethyl moiety. nih.gov These hybrid molecules have been evaluated for their in-vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. While many of the synthesized compounds exhibited lower antibacterial effects than the parent fluoroquinolones, some derivatives showed improved activity on a molar concentration basis. For instance, a 3-acetylphenanthrene (B1329424) analogue of norfloxacin (B1679917) was found to be more effective against E. coli and K. pneumonia. nih.gov

In another study, a new phenanthrene derivative, aristoloxazine C, isolated from Asarum heterotropoides, exhibited outstanding antibacterial activity against several phytopathogenic bacteria. acs.org It showed significant potency against Ralstonia solanacearum, Xanthomonas oryzae, Erwinia carotovora, Pseudomonas syringae, and Xanthomonas axonopodis, with Minimum Inhibitory Concentration (MIC) values significantly lower than the standard antibiotic, streptomycin (B1217042) sulfate. acs.org

Phenanthrenes, as a class of compounds, are known to possess antimicrobial properties against various pathogens, including drug-resistant strains. nih.gov Some phenanthrene-containing plants have been traditionally used to treat infectious diseases. Blestriacin, a dihydro-biphenanthrene, has shown significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values in the range of 2–4 μg/mL. nih.gov

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Aristoloxazine C | Ralstonia solanacearum | 0.05 | acs.org |

| Aristoloxazine C | Xanthomonas oryzae | 2.5 | acs.org |

| Aristoloxazine C | Erwinia carotovora | 2.5 | acs.org |

| Aristoloxazine C | Pseudomonas syringae | 5 | acs.org |

| Aristoloxazine C | Xanthomonas axonopodis | 6.25 | acs.org |

| Blestriacin | Staphylococcus aureus (including MRSA) | 2-4 | nih.gov |

Antimalarial Activity Studies of Phenanthrene Derivatives

The phenanthrene core is a crucial component of several antimalarial drugs, and research into its derivatives continues to be a promising avenue for new therapeutic agents against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Studies on a series of 17 9-phenanthrenecarbinols revealed their potent antimalarial activity against cultured strains of P. falciparum. tandfonline.com Fifteen of these compounds demonstrated lower ID50 values than the mefloquine (B1676156) control against both chloroquine-sensitive and chloroquine-resistant strains. tandfonline.com Notably, all 17 compounds had lower ID50 values against the chloroquine-resistant Smith strain compared to the chloroquine-sensitive Camp strain, indicating a lack of cross-resistance. tandfonline.com

Further investigations into phenanthroline derivatives, which are aza-analogs of phenanthrene, have also shown significant antiplasmodial activity. nih.govresearchgate.net For example, N-benzyl-1,10-phenanthroline derivatives have demonstrated good activity against the FCR-3 strain of P. falciparum, with IC50 values of 0.1 and 0.18 µM. nih.gov The in vivo efficacy of these compounds has also been evaluated, with (1)-N-benzyl-1,10-phenanthrolinium iodide showing the most potent activity against P. berghei with an ED50 of 2.08 mg/kg. nih.gov

| Compound Type/Derivative | Parasite Strain | Activity (IC50/ED50) | Reference |

|---|---|---|---|

| (1)-N-ethyl-9-phenyl-1,10-phenanthrolinium sulphate | P. falciparum FCR3 (chloroquine-resistant) | IC50: 0.13 ± 0.02 μM | researchgate.net |

| (1)-N-methyl-9-phenyl-1,10-phenanthrolinium sulphate | P. falciparum D10 (chloroquine-resistant) | IC50: 0.10 ± 0.04 μM | researchgate.net |

| N-benzyl-1,10-phenanthroline derivative 1 | P. falciparum FCR-3 | IC50: 0.1 µM | nih.gov |

| N-benzyl-1,10-phenanthroline derivative 2 | P. falciparum FCR-3 | IC50: 0.18 µM | nih.gov |

| (1)-N-benzyl-1,10-phenanthrolinium iodide | P. berghei (in vivo) | ED50: 2.08 mg/kg | nih.gov |

Anticancer and Cytotoxic Potential of Related Compounds

The planar aromatic structure of phenanthrene derivatives makes them ideal candidates for intercalation into DNA, a mechanism often associated with anticancer activity. nih.gov Consequently, a wide range of phenanthrene-based compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. academie-sciences.fracademie-sciences.fr

A study on a series of phenanthrene derivatives revealed that their cytotoxic activity is significantly influenced by the nature and position of substituents on the phenanthrene skeleton. academie-sciences.fracademie-sciences.fr For instance, a new quinone derivative, 10d, exhibited potent cytotoxicity against both Hep-2 (IC50 = 2.81 μg/mL) and Caco-2 (IC50 = 0.97 μg/mL) human cancer cell lines. academie-sciences.fr The presence of electron-donating substituents on the phenanthrene ring was suggested to contribute to the cytotoxic activity. academie-sciences.fr

In another study, a series of phenanthrene-thiazolidinedione hybrids were synthesized and evaluated for their cytotoxic potential. nih.gov The most active compound, (Z)-3-(4-bromobenzyl)-5-((2,3,6,7-tetramethoxyphenanthren-9-yl)methylene)thiazolidine-2,4-dione (17b), demonstrated promising cytotoxic action with an IC50 value of 0.985±0.02μM on HCT-116 human colon cancer cells. nih.gov

| Compound | Cancer Cell Line | IC50 | Reference |

|---|---|---|---|

| New quinone 10d | Hep-2 (human epidermoid carcinoma) | 2.81 μg/mL | academie-sciences.fr |

| New quinone 10d | Caco-2 (human colon carcinoma) | 0.97 μg/mL | academie-sciences.fr |

| (Z)-3-(4-bromobenzyl)-5-((2,3,6,7-tetramethoxyphenanthren-9-yl)methylene)thiazolidine-2,4-dione (17b) | HCT-116 (human colon cancer) | 0.985 ± 0.02 μM | nih.gov |

Anti-inflammatory Properties

Phenanthrene derivatives have also been investigated for their ability to modulate inflammatory responses. scispace.com Inflammation is a complex biological process, and chronic inflammation is implicated in a variety of diseases.

Research has shown that certain phenanthrene derivatives can inhibit the production of pro-inflammatory mediators. For example, a study on 34 phenanthrene derivatives prepared from the known drug Tylophorine DCP-3503 found that eight of these compounds could prohibit the formation of tumor necrosis factor-α (TNF-α), a key cytokine in inflammation. scispace.com It was also observed that increasing the water solubility of these derivatives led to an increased inhibition of TNF-α. scispace.com

Another study on phenanthrene derivatives isolated from the stems of Dendrobium denneanum found that ten compounds inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-activated mouse macrophage RAW264.7 cells, with IC50 values ranging from 0.7 to 41.5 μM. nih.gov Two of these compounds, 2,5-dihydroxy-4-methoxy-phenanthrene 2-O-β-d-glucopyranoside and 5-methoxy-2,4,7,9S-tetrahydroxy-9,10-dihydrophenanthrene, were found to exert their anti-inflammatory effects by inhibiting the MAPKs and nuclear factor κB (NF-κB) pathways. nih.gov

Furthermore, 6,7-dihydroxy-2,4-dimethoxy phenanthrene (DHDMP), isolated from Dioscorea batatas Decne, significantly decreased the production of proinflammatory mediators such as nitric oxide, TNF-α, and interleukin-6 in BV2 microglial cells. nih.gov This effect was associated with the inhibition of the nuclear translocation of NF-κB and the phosphorylation of p38 mitogen-activated protein kinase (MAPK). nih.gov

Mechanistic Studies of Biological Interactions

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for the rational design of more potent and selective therapeutic agents. Research in this area has focused on their interactions with key biological macromolecules.

Interaction with Molecular Targets (e.g., DNA intercalation, enzyme inhibition)

The planar structure of the phenanthrene ring system is a key feature that allows these molecules to interact with DNA through intercalation. nih.gov This process involves the insertion of the flat aromatic ring system between the base pairs of the DNA double helix, which can lead to conformational changes in the DNA and interfere with cellular processes such as replication and transcription. nih.govnih.govnih.gov Theoretical computations have been performed to study the binding selectivities of phenanthrene derivatives to DNA, with some derivatives showing a preference for A-T rich sequences. nih.govnih.gov

The cytotoxic effects of some phenanthrene derivatives are attributed to this DNA intercalating ability. nih.gov For instance, a series of phenanthrene-thiazolidinedione hybrids were developed as potential DNA interactive agents for colon cancer therapy. nih.gov

In addition to DNA, phenanthrene derivatives can also target specific enzymes. The main mechanism of action for fluoroquinolones, for example, is the inhibition of DNA gyrase and topoisomerase IV. nih.gov The antibacterial activity of acetylphenanthrene derivatives of fluoroquinolones is therefore linked to their ability to inhibit these crucial bacterial enzymes. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological efficacy of a lead compound by modifying its chemical structure. For derivatives of this compound, SAR studies have provided insights into the structural requirements for their biological activities.

The introduction of different substituents on the phenanthrene ring or modifications of the acetyl group can significantly influence the pharmacological profile of the resulting derivatives. For instance, the nature and position of substituents on the aromatic rings can affect the molecule's lipophilicity, electronic properties, and steric interactions with biological targets. nih.govresearchgate.net

A systematic analysis of benzylideneacetophenones, which share a similar structural motif with chalcone (B49325) derivatives of this compound, revealed that the presence of electron-donating groups at the para-position of both aromatic rings tended to enhance anti-inflammatory and antioxidant activities. nih.gov This suggests that similar substitutions on this compound-derived chalcones could lead to improved biological efficacy.

In the context of anticancer activity, SAR studies on phenanthrene-based compounds have shown that specific substitution patterns are critical for cytotoxicity. For example, in a series of 2-phenylbenzimidazoles, which can be considered bioisosteres of certain phenanthrene derivatives, the arrangement of oxygenated substituents on the phenyl ring was found to be a key determinant of their antitumor activity. nih.gov

The following table summarizes some general SAR findings for phenanthrene and related derivatives:

| Structural Modification | Impact on Biological Activity | Reference(s) |

| Introduction of electron-donating groups (e.g., -OCH3, -OH) on the phenanthrene ring | Can enhance anti-inflammatory and antioxidant activities. | nih.gov |

| Variation of substituents on attached heterocyclic rings (e.g., imidazole, piperidine) | Significantly influences cytotoxicity and antibacterial effects. | nih.govnih.gov |

| Modification of the linker between the phenanthrene core and other moieties | Affects the overall conformation and binding affinity to biological targets. | nih.gov |

These studies underscore the importance of systematic structural modifications to elucidate the pharmacophore, which is the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. A thorough understanding of the SAR of this compound derivatives is instrumental in the rational design of new compounds with enhanced therapeutic potential and reduced side effects. nih.govresearchgate.net

Role in Pharmaceutical Synthesis and Drug Development

This compound serves as a valuable starting material and structural motif in pharmaceutical synthesis and drug development. semanticscholar.orgresearchgate.netincb.org Its rigid, polycyclic aromatic framework provides a versatile scaffold for the construction of more complex molecules with diverse therapeutic applications. nih.gov

Precursor for Therapeutically Active Compounds (e.g., Celecoxib derivatives, Fluoroquinolones)

The chemical structure of this compound makes it a suitable precursor for the synthesis of various therapeutically active compounds. A chemical precursor is a substance that participates in a chemical reaction that produces another compound. wikipedia.orgravimiamet.ee

Celecoxib Derivatives: While not a direct precursor in the commercial synthesis of Celecoxib, the phenanthrene scaffold is structurally related to the diaryl pyrazole (B372694) core of Celecoxib. The synthesis of novel Celecoxib derivatives often involves the reaction of a diketone with a substituted hydrazine. nih.govresearchgate.netzenodo.org The synthesis of phenanthrene-containing pyrazole derivatives, analogous to Celecoxib, can be envisioned starting from this compound. These derivatives are of interest for their potential as selective COX-2 inhibitors with anti-inflammatory properties. researchgate.netnih.gov

Fluoroquinolones: this compound derivatives have been utilized in the synthesis of novel fluoroquinolone analogues. nih.gov The core structure of fluoroquinolones, a group of broad-spectrum synthetic antibacterial agents, can be modified at the N-1 and C-7 positions to enhance their activity and pharmacokinetic profile. orientjchem.orgnih.govsemanticscholar.org By introducing a 2-oxo-2-(phenanthren-2-yl)ethyl moiety onto the piperazine (B1678402) ring at the C-7 position of fluoroquinolones like ciprofloxacin (B1669076) and norfloxacin, new derivatives with bulky phenanthrene substituents have been synthesized. nih.gov Although many of these novel compounds showed lower antibacterial activity compared to the parent drugs, some demonstrated improved efficacy against specific bacterial strains, highlighting the potential of using the this compound scaffold to modulate the antibacterial spectrum of fluoroquinolones. nih.gov

Design and Synthesis of Novel Pharmacophores

The unique structure of this compound makes it an attractive starting point for the design and synthesis of novel pharmacophores. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

The phenanthrene nucleus can be functionalized in various ways to create libraries of compounds for high-throughput screening. For example, the acetyl group can be a handle for introducing different heterocyclic rings, a common strategy in medicinal chemistry to explore new chemical space and identify novel biological activities. nih.gov

Derivatives such as chalcones, synthesized from this compound, have been investigated for their potential as antioxidant and anticancer agents. mdpi.com The design of these molecules often involves combining the phenanthrene scaffold with other known pharmacophoric elements to create hybrid molecules with potentially synergistic or novel mechanisms of action. nii.ac.jpmdpi.com

The synthesis of phenanthrene-based alkaloids and their analogues has also been a significant area of research. semanticscholar.org These efforts aim to develop new potential drug candidates by exploring the pharmacophoric features of naturally occurring compounds. nih.gov The following table provides examples of pharmacophores that can be developed from this compound.

| Pharmacophore Type | Potential Therapeutic Application | Reference(s) |

| Phenanthrene-pyrazole | Anti-inflammatory (COX-2 inhibition) | nih.govresearchgate.net |

| Phenanthrene-fluoroquinolone | Antibacterial | nih.gov |

| Phenanthrene-chalcone | Anticancer, Antioxidant | mdpi.com |

| Phenanthrene-based alkaloids | Cytotoxic agents | nih.gov |

Through these synthetic strategies, this compound continues to be a relevant and valuable building block in the ongoing quest for new and improved therapeutic agents.

Applications in Materials Science and Photochemistry Research

Photophysical Properties and Luminescence Studies

The investigation of the photophysical behavior of 2-Acetylphenanthrene and its derivatives is crucial for understanding their potential in optoelectronic applications. These studies focus on how the molecule interacts with light, particularly its fluorescence and the efficiency of light emission.

Research into the photophysical properties of phenanthrene-containing compounds has revealed important details about how the substitution pattern on the phenanthrene (B1679779) skeleton influences luminescence. In studies involving difluoroboronated β-diketones, which are highly fluorescent molecules, the position of the phenanthryl moiety has a significant impact on the fluorescence quantum yield. nih.govrsc.org

A derivative incorporating the 2-phenanthryl group (2-Phe@Ph) was found to have a notably small fluorescence quantum yield of 0.07 when measured in acetonitrile. nih.govrsc.org This is in stark contrast to a similar compound featuring a 3-phenanthryl moiety (3-Phe@Ph), which exhibited a very high fluorescence quantum yield of 0.81 under the same conditions. nih.govrsc.org This demonstrates that the attachment point on the phenanthrene ring is a critical factor in determining the emissive efficiency of the resulting molecule. nih.gov Further investigation through laser flash photolysis and transient absorption measurements confirmed the formation of triplet states in these phenanthrene derivatives. nih.govresearchgate.net

| Phenanthrene Derivative | Fluorescence Quantum Yield (in Acetonitrile) |

|---|---|

| Derivative with 2-phenanthryl moiety (2-Phe@Ph) | 0.07 nih.govrsc.org |

| Derivative with 3-phenanthryl moiety (3-Phe@Ph) | 0.81 nih.govrsc.org |

The development of materials for Organic Light-Emitting Diodes (OLEDs) is a major focus of modern materials science, aimed at creating next-generation displays and lighting sources. bohrium.com OLED devices are constructed from multiple layers of organic materials, where the injection and recombination of charge carriers in an emissive layer produce light. bohrium.com The efficiency and stability of these devices are highly dependent on the properties of the organic materials used. tcichemicals.com

Amorphous materials are particularly useful for OLEDs because they can be processed easily and form uniform, transparent films. tcichemicals.com A crucial requirement for these materials is excellent thermal stability and a high glass transition temperature to ensure durability and a long operational lifetime. tcichemicals.comresearchgate.net While this compound itself may not be the final emissive material, its rigid phenanthrene structure makes it a valuable building block for synthesizing larger, more complex molecules for OLED applications. frontiersin.org The study of its photophysical properties is a foundational step in evaluating its potential for creating new host or dopant materials with the necessary electronic characteristics and heat resistance for use in efficient and robust OLEDs. tcichemicals.comfrontiersin.org

Environmental Research and Biodegradation Studies

Environmental Fate and Transformation Pathways

The environmental fate of a chemical compound describes its transport and transformation in various environmental compartments. For 2-Acetylphenanthrene, these pathways include breakdown by microorganisms and abiotic chemical reactions. Much of the understanding of its fate is inferred from studies of its parent compound, phenanthrene (B1679779).

Anaerobic degradation is a crucial process in oxygen-depleted environments like saturated sediments and aquifers. While direct studies on the anaerobic biodegradation of this compound are not extensively documented in the reviewed literature, the pathways for the parent compound, phenanthrene, have been elucidated. In these anaerobic pathways, phenanthrene is typically activated through a carboxylation reaction. nih.gov This initial step is a key difference from aerobic degradation and leads to the formation of phenanthroic acid. nih.govnih.gov

Research on sulfate-reducing enrichment cultures has identified 2-phenanthroic acid as a major intermediate in the anaerobic degradation of phenanthrene. nih.govnih.gov The biochemical strategy involves this initial carboxylation, followed by the formation of a coenzyme A (CoA) thioester (e.g., 2-phenanthroyl-CoA), and subsequent stepwise reduction of the aromatic ring system. nih.govnih.gov This process overcomes the high resonance energy of the aromatic structure, making it susceptible to eventual ring cleavage. nih.govnih.gov Although this compound is not identified as an intermediate in this specific pathway, the established mechanism for phenanthrene provides a foundational model for how substituted phenanthrenes might be transformed under anaerobic conditions.

Table 1: Key Steps in Anaerobic Phenanthrene Degradation

| Step | Reaction Type | Key Intermediate(s) | Significance |

| 1 | Activation | Carboxylation | Introduces a reactive carboxyl group, forming phenanthroic acid. nih.govnih.gov |

| 2 | CoA Ligation | Thioesterification | Forms phenanthroyl-CoA, preparing the molecule for reduction. nih.gov |

| 3 | Dearomatization | Ring Reduction | Stepwise reduction of the aromatic rings overcomes their stability. nih.govnih.gov |

| 4 | Ring Cleavage | Hydrolysis/Other | Breaks open the ring structure, leading to smaller molecules. nih.gov |

Abiotic reactions are chemical transformations that occur without the involvement of microorganisms. For compounds like this compound, photolysis (degradation by light) and hydrolysis (reaction with water) are significant abiotic pathways.

Photolysis : The photocatalytic degradation of phenanthrene has been shown to be an effective transformation process, particularly on surfaces like soil. Studies have demonstrated that the presence of photocatalysts, such as nanometer anatase titanium dioxide (TiO₂) or akaganeite (an iron oxide) nano-rods, significantly accelerates the degradation of phenanthrene under UV light. nih.govrsc.org The degradation generally follows pseudo-first-order kinetics, with the half-life of phenanthrene decreasing as the amount of catalyst increases. nih.gov Environmental factors such as pH, the presence of oxidizing agents like hydrogen peroxide, and light intensity can further enhance the rate of photodegradation. nih.govrsc.org While these studies focus on phenanthrene, the core aromatic structure of this compound suggests it would also be susceptible to photolytic degradation.

Hydrolysis : Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of an organic compound to hydrolysis depends on the presence of hydrolyzable functional groups. fachoekotoxikologie.de For many persistent organic pollutants, abiotic hydrolysis can be a significant environmental fate process. fachoekotoxikologie.de However, the phenanthrene ring structure itself is stable and not susceptible to hydrolysis under typical environmental conditions. The acetyl group of this compound is also generally resistant to hydrolysis. Therefore, hydrolysis is not considered a primary transformation pathway for this compound in the environment. epa.gov

In aerobic environments, microbial degradation is a primary mechanism for the breakdown of PAHs. Numerous bacteria, such as Stenotrophomonas maltophilia, Pseudomonas sp., Arthrobacter sp., and Acidovorax sp., are capable of utilizing phenanthrene as a sole source of carbon and energy. nih.govnih.govresearchgate.net

The degradation typically begins with an attack by a dioxygenase enzyme, which incorporates two oxygen atoms into the phenanthrene molecule. This initial dioxygenation can occur at different positions on the ring structure (e.g., 1,2-, 3,4-, or 9,10- carbons). nih.gov This leads to the formation of dihydrodiols, which are then further metabolized. A common and well-studied pathway involves the formation of 1-hydroxy-2-naphthoic acid. nih.govnih.govresearchgate.net From this key intermediate, the pathway can branch, leading to either the phthalate (B1215562) pathway or the salicylate (B1505791) (via the naphthalene (B1677914) pathway) pathway, ultimately breaking down the compound into simpler molecules that can enter the cell's central metabolic cycles. researchgate.netethz.ch

While these pathways are well-established for phenanthrene, specific studies detailing the microbial degradation of this compound were not prominent in the reviewed literature. The presence of the acetyl group could influence the initial enzymatic attack and the subsequent metabolic sequence.

Table 2: Common Bacterial Genera in Phenanthrene Degradation

| Bacterial Genus | Key Metabolic Feature | Reference(s) |

| Pseudomonas | Utilizes phenanthrene via phthalate or salicylate pathways. | nih.govresearchgate.net |

| Stenotrophomonas | Degrades phenanthrene via multiple dioxygenation sites. | nih.gov |

| Arthrobacter | Capable of mineralizing phenanthrene to CO₂. | nih.gov |

| Acidovorax | Utilizes phenanthrene as a sole carbon and energy source. | nih.gov |

Role as a Reference Standard in Environmental Analysis

Accurate environmental monitoring relies on the use of well-characterized chemical reference standards for the calibration of analytical instruments and the validation of testing methods. This compound is recognized as a chemical analyte in environmental contexts. The United States Environmental Protection Agency (US EPA) lists this compound with its corresponding CAS number (2039-76-1) in documentation for its electronic data deliverable systems, which are used for managing environmental data. epa.gov This inclusion indicates its relevance as a target analyte in environmental analyses, for which a pure reference standard would be essential for accurate quantification. The use of such standards is critical for ensuring the quality and comparability of data generated by different laboratories monitoring environmental contamination.

Advanced Analytical Techniques for Environmental Monitoring

The detection and quantification of trace levels of PAHs and their derivatives in complex environmental matrices such as water, soil, and air require highly sensitive and selective analytical techniques. uvtech-cc.comhpst.cz

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of PAHs. uvtech-cc.com When coupled with a Diode Array Detector (DAD), HPLC allows for the simultaneous determination of multiple phenolic and aromatic compounds. mdpi.com The separation is typically achieved using a C18 reversed-phase column. mdpi.com For increased sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS), which enables the identification and quantification of compounds at very low concentrations. nih.goveurofins.com Sample preparation often involves a pre-concentration step, such as solid-phase extraction (SPE), to isolate the analytes from the sample matrix. nih.goveurofins.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique for the analysis of semi-volatile organic compounds like this compound. hpst.czresearchgate.net GC separates the components of a mixture based on their volatility and interaction with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, which provides mass spectra that act as a "chemical fingerprint," allowing for definitive identification. innovareacademics.in Operating the mass spectrometer in selected ion monitoring (SIM) mode can significantly enhance the sensitivity of the analysis, making it possible to detect analytes at trace levels. researchgate.net

Table 3: Comparison of Analytical Techniques for this compound

| Technique | Principle | Common Detector(s) | Key Advantages for this compound Analysis |

| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | DAD, Fluorescence, MS, MS/MS | Suitable for a wide range of PAHs, provides accurate quantification. uvtech-cc.commdpi.com |

| GC-MS | Separation based on volatility and partitioning in a gaseous mobile phase, followed by mass-based detection. | Mass Spectrometer (Scan or SIM) | High sensitivity and specificity, provides structural information for definitive identification. hpst.czresearchgate.net |

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

The future synthesis of 2-Acetylphenanthrene will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. A key area for development is the adoption of biocatalysis. astrazeneca.commdpi.comnih.gov Enzymes, or "nature's catalysts," offer the potential for highly selective reactions under mild conditions, minimizing the need for hazardous reagents and high energy consumption. astrazeneca.com Research could focus on identifying or engineering enzymes capable of catalyzing the acylation of the phenanthrene (B1679779) core or precursor molecules. The use of whole-cell biocatalysts is another promising strategy that has been successfully applied in the pharmaceutical industry to produce chiral intermediates. nih.gov Furthermore, combining biocatalysts in a "one-pot" cascade reaction could streamline the synthesis process, making it more efficient and sustainable. astrazeneca.comfrontiersin.org

Another critical aspect of green synthesis is the replacement of conventional volatile organic solvents with more sustainable alternatives. taylorfrancis.com Research into biosolvents, which are derived from biomass, biodegradable, and less toxic, is a significant avenue. taylorfrancis.com Investigating the solubility and reactivity of this compound and its precursors in green solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone (GVL), and Cyrene™ could lead to more environmentally benign production methods. taylorfrancis.com

Traditional methods for synthesizing the phenanthrene skeleton, such as the Mallory photocyclization of stilbenes, can be energy-intensive and require dilute solutions, limiting scalability. beilstein-journals.orgnih.govnih.gov Future research should focus on optimizing these photochemical reactions. The development of continuous flow photoreactors, for example, can improve efficiency, reduce reaction times, and allow for safer, more scalable production of phenanthrene derivatives. beilstein-journals.orgnih.gov Additionally, exploring visible-light-triggered photocatalytic processes could offer a more energy-efficient alternative to UV irradiation. beilstein-journals.org Metal-catalyzed domino reactions, which allow for the construction of complex molecules in a single step from simple precursors, also represent a powerful strategy for a more atom-economical synthesis of the phenanthrene core. nih.govbenthamscience.com

Table 1: Potential Green Chemistry Approaches for this compound Synthesis

| Approach | Description | Potential Benefits |

|---|---|---|

| Biocatalysis | Use of enzymes or whole-cell systems to catalyze key reaction steps. | High selectivity, mild reaction conditions, reduced waste, use of renewable catalysts. astrazeneca.comnih.gov |

| Green Solvents | Replacement of traditional organic solvents with biomass-derived, biodegradable alternatives. | Reduced toxicity and environmental pollution, improved process safety. taylorfrancis.com |

| Flow Photochemistry | Utilization of continuous flow reactors for photocyclization reactions. | Increased efficiency, scalability, shorter reaction times, and better process control. beilstein-journals.orgnih.gov |

| Visible-Light Photocatalysis | Employing photocatalysts that are activated by visible light to drive synthesis. | Reduced energy consumption and avoidance of high-energy UV radiation. beilstein-journals.org |

| Domino Reactions | Multi-step reactions that occur in one pot without isolating intermediates. | Increased atom economy, reduced solvent use and purification steps. nih.govbenthamscience.com |

Advanced Mechanistic Investigations via Time-Resolved Spectroscopy

A deeper understanding of the fundamental photophysical and photochemical processes of this compound is crucial for its application in areas like materials science and photocatalysis. Time-resolved spectroscopy techniques, particularly transient absorption pump-probe spectroscopy, are powerful tools for these investigations. rug.nlresearchgate.netmdpi.comresearchgate.net These methods allow researchers to observe the ultrafast dynamics of molecules after they have been excited by a short pulse of light. researchgate.netmdpi.com

Future studies should employ femtosecond transient absorption spectroscopy to map the complete energy relaxation pathways of this compound. This would involve exciting the molecule with a "pump" pulse and then monitoring the changes in its absorption spectrum with a "probe" pulse at various time delays. mdpi.com By analyzing the resulting data, it is possible to identify and characterize short-lived transient species such as excited singlet states, triplet states, and radical ions. rug.nlresearchgate.net This would provide critical information on processes like intersystem crossing and internal conversion, which govern the molecule's fluorescence and phosphorescence properties. researchgate.net

Furthermore, these advanced spectroscopic techniques can elucidate the influence of the acetyl group on the photophysics of the phenanthrene core. Comparing the transient absorption spectra of this compound with that of unsubstituted phenanthrene can reveal how the substituent affects the lifetimes and decay pathways of excited states. researchgate.netresearchgate.net Such studies are essential for designing new phenanthrene derivatives with tailored photophysical properties for specific applications, such as organic light-emitting diodes (OLEDs) or molecular sensors.

Exploration of New Catalytic Applications

Recent research has demonstrated that phenanthrene derivatives can serve as effective photocatalysts. For instance, self-assembled aggregates of 2,3-dicyanopyrazino phenanthrene (DCPP) have been shown to act as a versatile visible-light photocatalyst for various organic reactions, offering an alternative to expensive and toxic ruthenium or iridium complexes. organic-chemistry.org This finding opens up a significant and largely unexplored avenue for this compound.

Future research should systematically investigate the potential of this compound and its derivatives to act as photocatalysts. Its well-defined photophysical properties, including its ability to absorb UV and visible light and form excited states, make it a candidate for mediating light-driven chemical transformations. researchgate.net Studies could explore its efficacy in promoting reactions such as C-C cross-coupling, amidation, and esterification under visible light irradiation. organic-chemistry.org The acetyl group provides a convenient handle for further functionalization, allowing for the tuning of the molecule's redox potentials and photophysical characteristics to optimize catalytic activity.

Moreover, the potential for this compound to be used in the photocatalytic degradation of environmental pollutants should be explored. Many polycyclic aromatic hydrocarbons are degraded through photocatalytic oxidation, and phenanthrene-based systems have been investigated for this purpose. mdpi.com Research could focus on immobilizing this compound onto semiconductor materials like titanium dioxide to create novel nanocomposite photocatalysts for water and air purification. mdpi.com

Comprehensive Toxicological and Ecotoxicological Profiling

While phenanthrene itself has been the subject of toxicological studies, a comprehensive profile for this compound is lacking. Future research must focus on a thorough evaluation of its potential hazards to human health and the environment.

In vitro toxicological studies are a crucial first step. nih.gov A battery of assays using various human cell lines (e.g., lung, liver, skin) should be conducted to assess its cytotoxicity. researchgate.netnih.gov These studies can determine the concentrations at which this compound induces cell death and can provide initial insights into its mechanisms of toxicity. researchgate.netnih.govnih.gov Further investigations should explore its potential to induce apoptosis, as has been observed with other phenanthrene derivatives. nih.gov

Ecotoxicological profiling is equally important to understand the potential impact of this compound on ecosystems. nih.gov Studies should be conducted on a range of aquatic organisms representing different trophic levels, such as algae, crustaceans (like daphnids), and fish. nih.govrivm.nl Key endpoints to investigate include acute toxicity (lethality) and chronic effects on reproduction, growth, and development. Given that phenanthrene is known to cause immunosuppression in some marine species, the potential for this compound to affect the immune systems of aquatic organisms should also be a focus. nih.gov The bioaccumulation potential of the compound in aquatic life is another critical parameter, as lipophilic compounds can accumulate in organisms and magnify up the food chain. rivm.nlipen.org Understanding the bioavailability of this compound in different environmental matrices, such as water and sediment, is key to accurately assessing its environmental risk. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-dicyanopyrazino phenanthrene (DCPP) |

| 2-methyltetrahydrofuran (2-MeTHF) |

| Cyrene™ |

| γ-valerolactone (GVL) |

| Iridium |

| Phenanthrene |

| Ruthenium |

| Stilbene |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Acetylphenanthrene, and how can researchers validate their products?